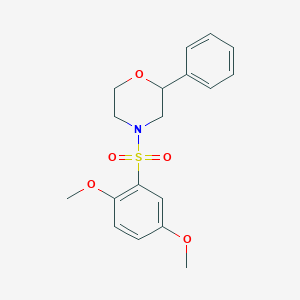

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is a chemical compound that features a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification processes suitable for industrial scales, such as continuous chromatography.

化学反应分析

Types of Reactions

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: The major products would include sulfone derivatives.

Reduction: The major products would include reduced morpholine derivatives.

Substitution: The major products would include substituted morpholine derivatives.

科学研究应用

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-Phenylmorpholine: Lacks the 2,5-dimethoxyphenylsulfonyl group, making it less reactive in certain chemical reactions.

4-((2,5-Dimethoxyphenyl)sulfonyl)morpholine: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is unique due to the presence of both the 2,5-dimethoxyphenylsulfonyl group and the phenyl group on the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

The compound 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the sulfonyl group enhances its solubility and biological activity.

Target Interactions

Compounds similar in structure to this compound have been shown to interact with multiple biological targets, including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity affecting neurotransmission and cellular signaling.

Mode of Action

The biological activity of this compound may involve several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The sulfonamide moiety is particularly effective against bacterial dihydropteroate synthase.

- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation.

Biochemical Pathways

The interaction of this compound with biochemical pathways can lead to various outcomes:

- Cell Cycle Arrest : Induction of cell cycle checkpoints may prevent cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, leading to apoptosis in cancer cells.

Anticancer Activity

In a study examining the anticancer effects of sulfonamide derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests a promising potential for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Antimicrobial Activity

Another study highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via sulfonylation of the morpholine core. A common approach involves reacting 2-phenylmorpholine with 2,5-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., sodium hydroxide or triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. Monitoring via TLC or HPLC ensures completion. Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Impurities like unreacted sulfonyl chloride or byproducts (e.g., dimerized intermediates) require careful isolation. Yield optimization focuses on stoichiometric ratios and controlled addition rates.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology : Orthogonal techniques are essential:

- NMR : 1H and 13C NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, sulfonyl protons at δ 7.2–7.5 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular ion ([M+H]+) and fragmentation pathways.

- FT-IR : Sulfonyl S=O stretches (~1350 cm−1) and morpholine ring vibrations (~1100 cm−1) validate functional groups .

- Validation : Compare data with structurally analogous compounds (e.g., 2-(4-Chlorophenyl)morpholine derivatives) to resolve ambiguities .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology : Accelerated stability studies involve:

- pH Stress Testing : Incubate solutions at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C typical for sulfonamides).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on sulfonyl-morpholine interactions with catalytic residues.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond acceptor counts.

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for sulfonylated morpholines?

- Methodology :

- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative).

- Orthogonal Assays : Re-test the compound under standardized conditions (e.g., CLSI guidelines for MIC determination).

Q. How can impurity profiling during synthesis improve reproducibility in pharmacological studies?

- Methodology :

- Chromatographic Purity : Use HPLC with UV/vis detection (λ = 254 nm) and a C18 column. Identify impurities (e.g., residual starting materials) via spiking experiments.

- Limit Tests : Adopt pharmacopeial guidelines (e.g., USP <1086>) to set thresholds (e.g., ≤0.1% for any single impurity).

- Impact : Reducing batch-to-batch variability ensures consistent bioactivity data .

Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during sulfonylation or morpholine ring formation.

- Resolution Techniques : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

属性

IUPAC Name |

4-(2,5-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-15-8-9-16(23-2)18(12-15)25(20,21)19-10-11-24-17(13-19)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJQUOBZNZKQKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。